

Technical Guide: 3,5-Dibromo-2-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromo-2-fluoropyridine**

Cat. No.: **B1340105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic protocol, and a representative experimental workflow for its application in cross-coupling reactions.

Physicochemical Properties

The key physicochemical properties of **3,5-Dibromo-2-fluoropyridine** are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₂ Br ₂ FN
Molecular Weight	254.88 g/mol [1]
CAS Number	473596-07-5
Appearance	(Predicted) White to off-white solid
Boiling Point	Not readily available
Melting Point	Not readily available
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis of 3,5-Dibromo-2-fluoropyridine

While a dedicated, optimized synthesis for **3,5-Dibromo-2-fluoropyridine** is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the halogenation and fluorination of pyridine rings. The following protocol describes a potential two-step synthesis starting from 2-amino-3,5-dibromopyridine.

Experimental Protocol: Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)

Step 1: Diazotization of 2-Amino-3,5-dibromopyridine

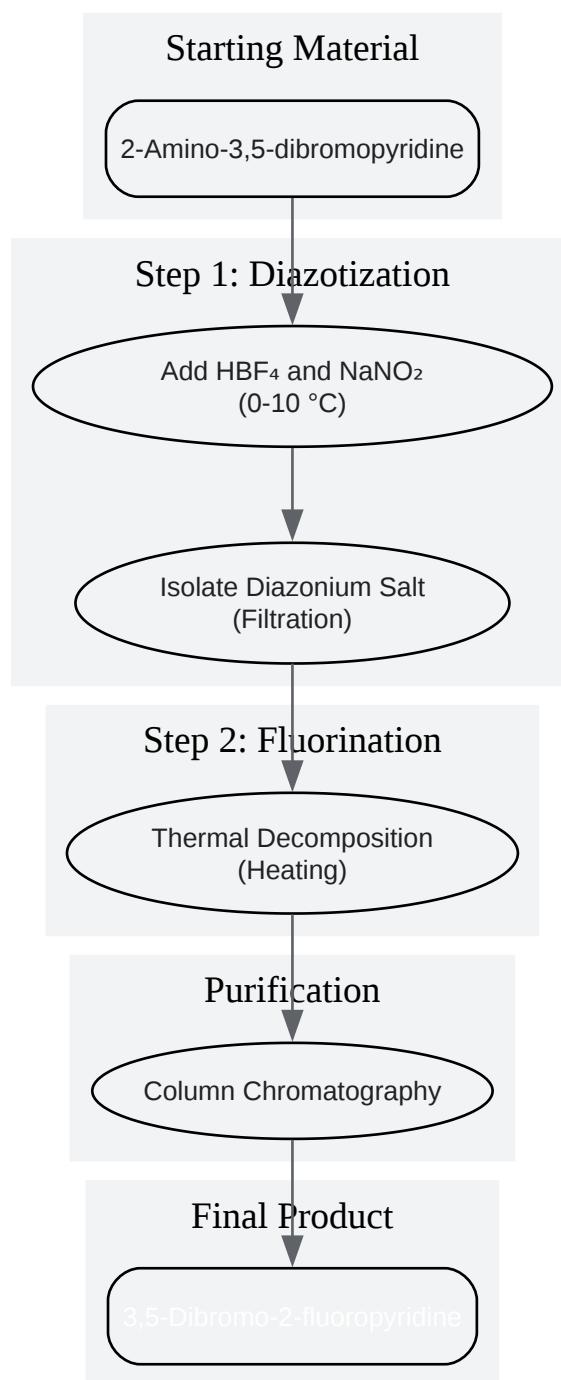
- In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
- To the flask, add 2-amino-3,5-dibromopyridine (1 equivalent).
- Add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3 equivalents) dropwise to the flask while maintaining the temperature below 10 °C using an ice-water bath.
- Once the addition is complete, continue stirring for 30 minutes at the same temperature to ensure the formation of the pyridyldiazonium tetrafluoroborate salt.

- Prepare a solution of sodium nitrite (NaNO_2) (1.1 equivalents) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous stirring is crucial during this step.
- After the addition is complete, stir the reaction mixture for an additional 1 hour at 0-5 °C. The formation of a precipitate indicates the formation of the diazonium salt.
- Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether.

Step 2: Thermal Decomposition to **3,5-Dibromo-2-fluoropyridine**

- Carefully transfer the dried diazonium salt to a clean, dry flask.
- Gently heat the solid under an inert atmosphere (e.g., nitrogen or argon). The decomposition is typically carried out by heating to 100-120 °C. Caution: Diazonium salts can be explosive when dry and heated. Perform this step behind a blast shield.
- The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude **3,5-Dibromo-2-fluoropyridine**.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain pure **3,5-Dibromo-2-fluoropyridine**.

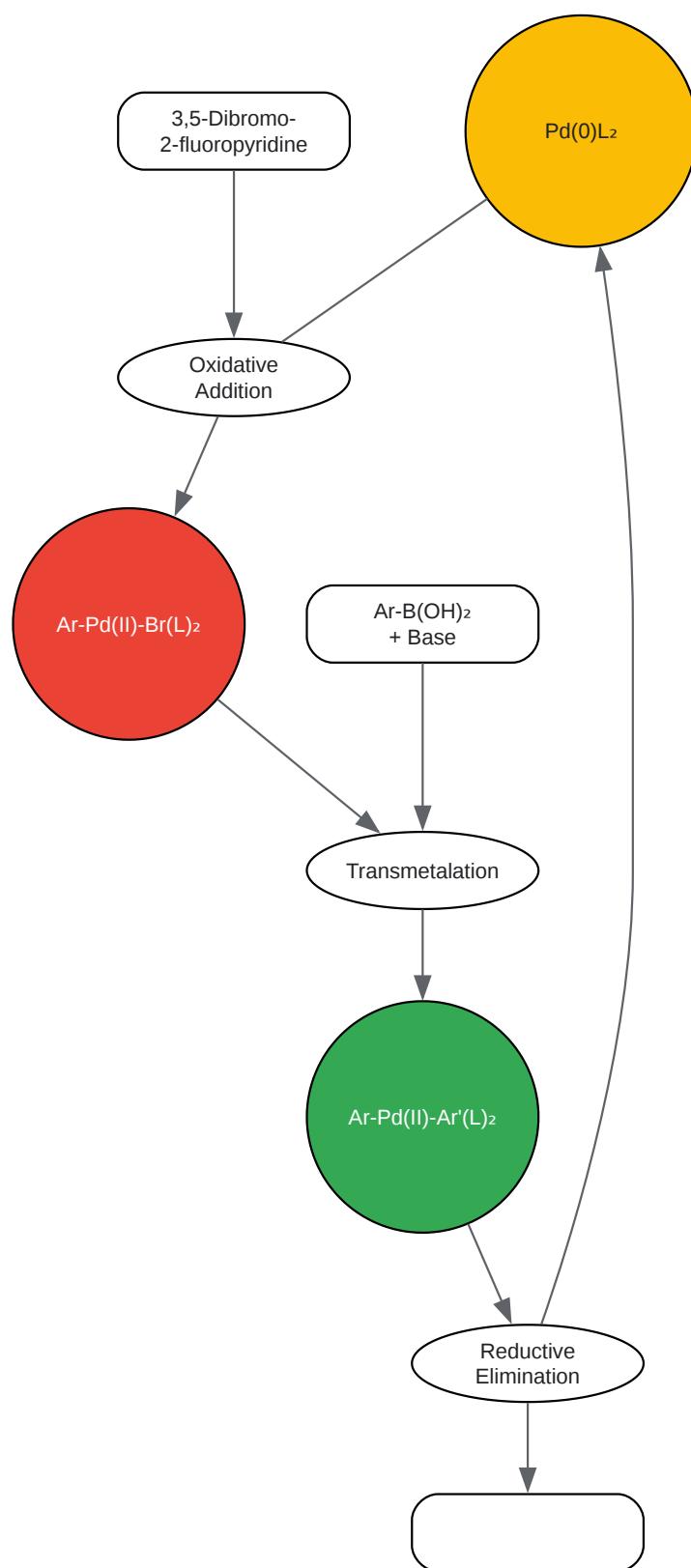
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling


3,5-Dibromo-2-fluoropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the bromine at the 3-position, allowing for regioselective functionalization.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

- To a flame-dried Schlenk flask, add **3,5-Dibromo-2-fluoropyridine** (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (K_2CO_3) (2 equivalents).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-3-bromo-2-fluoropyridine.

Visualizations


Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,5-Dibromo-2-fluoropyridine**.

Suzuki-Miyaura Coupling Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: 3,5-Dibromo-2-fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340105#3-5-dibromo-2-fluoropyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com